

Ethyl 3,5-dihydroxybenzoate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3,5-dihydroxybenzoate*

Cat. No.: *B009963*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dihydroxybenzoate is an organic compound belonging to the dihydroxybenzoic acid ester family. It is synthesized from 3,5-dihydroxybenzoic acid via an esterification reaction with absolute ethanol.^[1] While research on the specific biological activities of **ethyl 3,5-dihydroxybenzoate** is ongoing, its structural relationship to other bioactive molecules, particularly derivatives of 3,5-dihydroxybenzoic acid, suggests its potential as a modulator of key biological targets. This technical guide provides a comprehensive overview of the known chemical and physical properties of **ethyl 3,5-dihydroxybenzoate**, along with a review of the biological activities of its parent compound and related derivatives. This information is intended to serve as a resource for researchers and professionals in drug development and life sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ethyl 3,5-dihydroxybenzoate** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ O ₄	[2]
Molar Mass	182.17 g/mol	[1]
Melting Point	127-130 °C	[1]
Boiling Point	356.2 ± 12.0 °C at 760 mmHg	[2]
Density	1.3 ± 0.1 g/cm ³	[2]
Flash Point	146.1 ± 13.1 °C	[2]
Refractive Index	1.574	[2]
XLogP3	2.13	[2]
PSA	66.76 Å ²	[2]

Spectral Data

The following tables summarize the available spectral data for **Ethyl 3,5-dihydroxybenzoate**.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.39	t	3H	-CH ₃
4.38	q	2H	-OCH ₂ -
6.53	t	1H	Ar-H (at C4)
6.95	d	2H	Ar-H (at C2, C6)
9.5 (broad)	s	2H	Ar-OH

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
14.3	-CH ₃
61.2	-OCH ₂ -
108.0	Ar-C (C2, C6)
108.5	Ar-C (C4)
132.0	Ar-C (C1)
158.5	Ar-C (C3, C5)
166.5	C=O

FTIR Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3350 (broad)	O-H stretch (phenolic)
2980	C-H stretch (aliphatic)
1690	C=O stretch (ester)
1600, 1470	C=C stretch (aromatic)
1370	C-H bend (aliphatic)
1250, 1170	C-O stretch (ester and phenol)

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of **ethyl 3,5-dihydroxybenzoate** are limited, research on its parent compound, 3,5-dihydroxybenzoic acid, and its derivatives points to several potential areas of interest for drug discovery and development.

Inhibition of 5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase

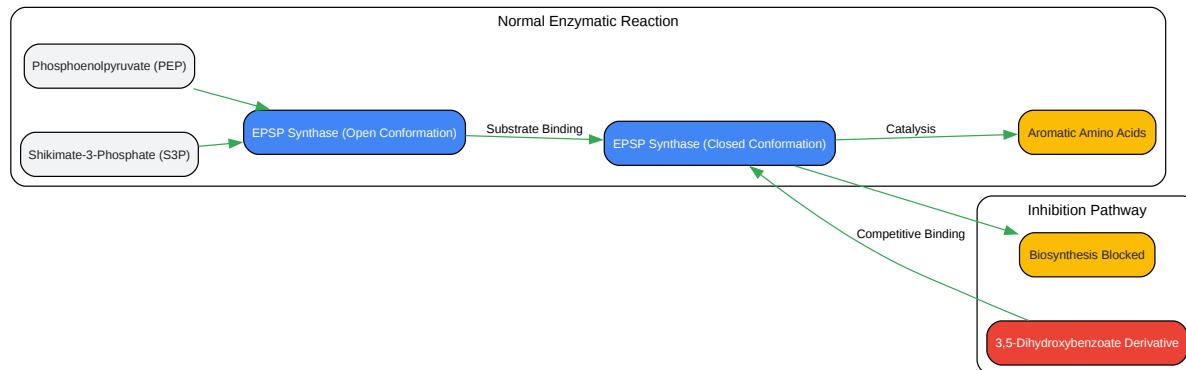
Derivatives of 3,5-dihydroxybenzoic acid have been identified as potent inhibitors of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway. [3][4][5] This pathway is essential for the biosynthesis of aromatic amino acids in plants and microorganisms, making EPSP synthase an attractive target for the development of herbicides and antimicrobial agents.[6] The inhibition of EPSP synthase by these compounds is competitive with respect to the substrate phosphoenolpyruvate (PEP).[3]

Quantitative Data for 3,5-Dihydroxybenzoate Derivatives as EPSP Synthase Inhibitors

Compound	Inhibition Constant (Ki)	Reference
Tetrahedral intermediate analogue of a 3,5-dihydroxybenzoate derivative	160 ± 40 nM	[3]
3,5-dihydroxybenzoate derivative with a 3-malonate ether substitution	1.3 ± 0.22 μM	[5]

Proposed Mechanism of EPSP Synthase Inhibition

The following diagram illustrates the proposed mechanism of action for inhibitors of EPSP synthase, such as derivatives of 3,5-dihydroxybenzoic acid.

[Click to download full resolution via product page](#)

Caption: Inhibition of EPSP synthase by 3,5-dihydroxybenzoate derivatives.

Agonism of Hydroxycarboxylic Acid Receptor 1 (HCA1)

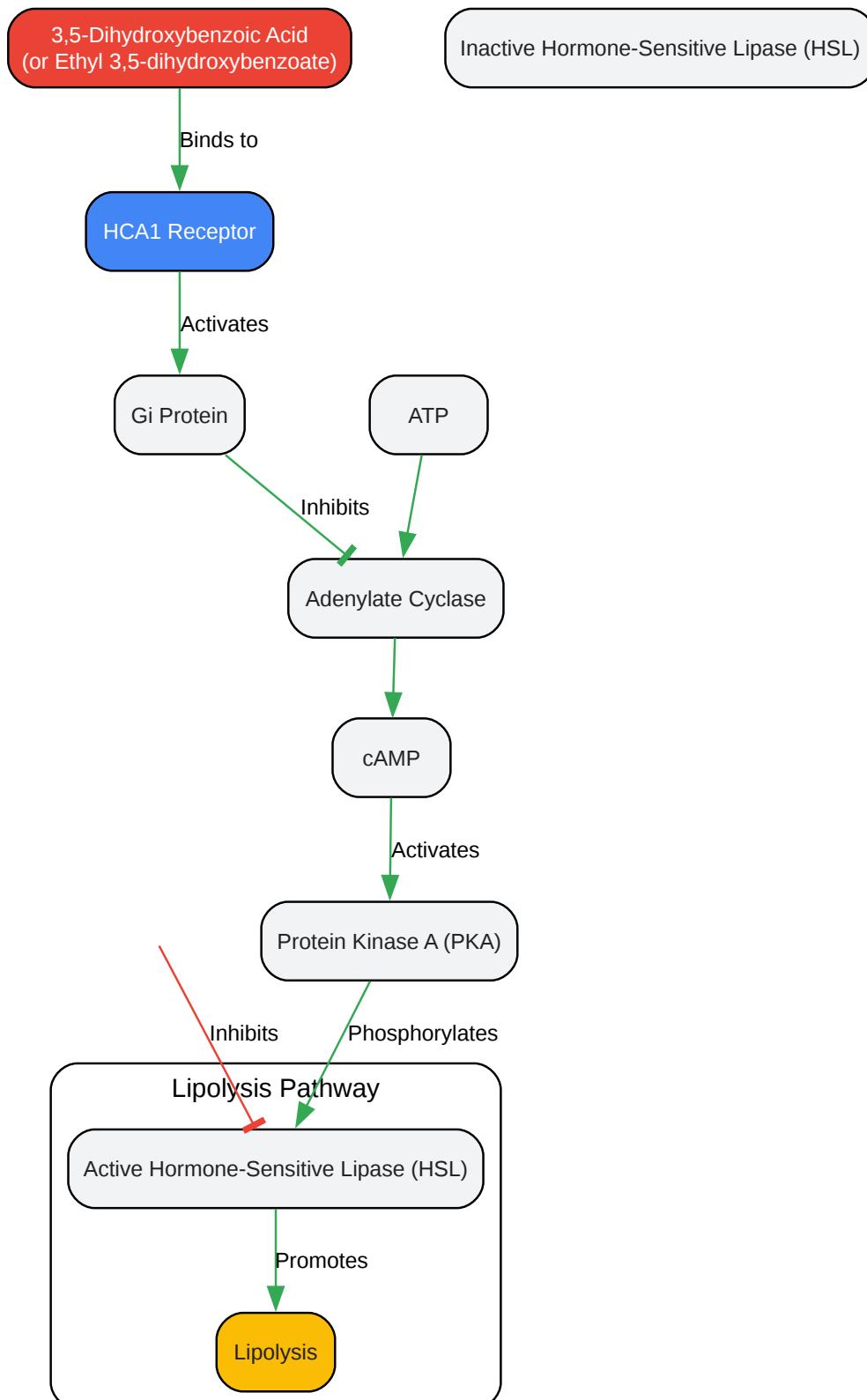
The parent compound, 3,5-dihydroxybenzoic acid, has been identified as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81.^[7] HCA1 is a G-protein coupled receptor that is highly expressed in adipocytes and plays a role in the inhibition of lipolysis.^[7] Activation of HCA1 by its agonists leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the activity of hormone-sensitive lipase.^[8]

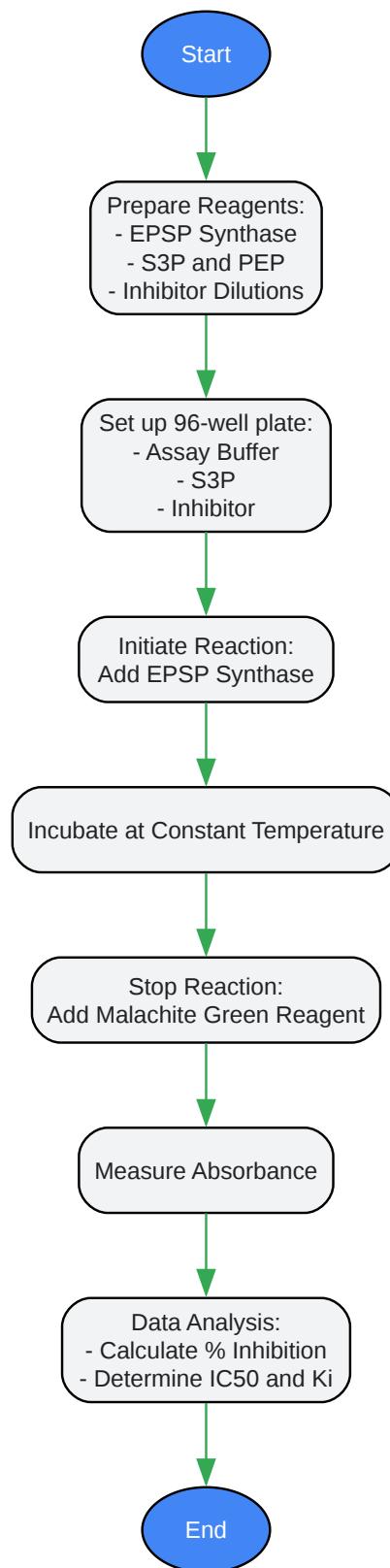
Quantitative Data for 3,5-Dihydroxybenzoic Acid as an HCA1 Agonist

Activity	EC ₅₀	Reference
Inhibition of lipolysis in adipocytes	~150 μM	[7]

HCA1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of the HCA1 receptor.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 16.6 The EPSP Synthase Enzyme (Aromatic Amino Acid Synthesis) – Group 9 – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. New EPSP synthase inhibitors: synthesis and evaluation of an aromatic tetrahedral intermediate mimic containing a 3-malonate ether as a 3-phosphate surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural biased signaling of hydroxycarboxylic acid receptor 3 and G protein-coupled receptor 84 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 3,5-dihydroxybenzoate: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b009963#ethyl-3-5-dihydroxybenzoate-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com